N-Methoxy-N-methylpyrazine-2-carboxamide
Overview
Description
N-Methoxy-N-methylpyrazine-2-carboxamide: is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is characterized by the presence of a pyrazine ring substituted with a methoxy and a methyl group at the nitrogen atom and a carboxamide group at the second position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with methoxyamine and methylamine under controlled conditions . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-Methoxy-N-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymatic processes and disrupting cellular functions .
Comparison with Similar Compounds
- N-Methoxy-N-methylpyrazine-2-carboxylate
- N-Methoxy-N-methylpyrazine-2-carboxylic acid
- N-Methoxy-N-methylpyrazine-2-carboxamide N-oxide
Comparison: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties . Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-methoxy-N-methylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLDFSGBWILSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626923 | |
Record name | N-Methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317335-26-5 | |
Record name | N-Methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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